Cas no 344779-35-7 (5-methyl-1,3-dihydro-2,1-benzoxazol-3-one)

5-methyl-1,3-dihydro-2,1-benzoxazol-3-one 化学的及び物理的性質
名前と識別子
-
- 2,1-Benzisoxazol-3(1H)-one, 5-methyl-
- 5-methyl-1,3-dihydro-2,1-benzoxazol-3-one
-
5-methyl-1,3-dihydro-2,1-benzoxazol-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-40026408-1.0g |
5-methyl-1,3-dihydro-2,1-benzoxazol-3-one |
344779-35-7 | 95% | 1.0g |
$1216.0 | 2023-01-11 | |
Enamine | BBV-40026408-10.0g |
5-methyl-1,3-dihydro-2,1-benzoxazol-3-one |
344779-35-7 | 95% | 10.0g |
$4013.0 | 2023-01-11 | |
Enamine | BBV-40026408-10g |
5-methyl-1,3-dihydro-2,1-benzoxazol-3-one |
344779-35-7 | 95% | 10g |
$4013.0 | 2023-10-28 | |
Enamine | BBV-40026408-2.5g |
5-methyl-1,3-dihydro-2,1-benzoxazol-3-one |
344779-35-7 | 95% | 2.5g |
$2520.0 | 2023-10-28 | |
Enamine | BBV-40026408-5.0g |
5-methyl-1,3-dihydro-2,1-benzoxazol-3-one |
344779-35-7 | 95% | 5.0g |
$3190.0 | 2023-01-11 | |
Enamine | BBV-40026408-5g |
5-methyl-1,3-dihydro-2,1-benzoxazol-3-one |
344779-35-7 | 95% | 5g |
$3190.0 | 2023-10-28 | |
Enamine | BBV-40026408-1g |
5-methyl-1,3-dihydro-2,1-benzoxazol-3-one |
344779-35-7 | 95% | 1g |
$1216.0 | 2023-10-28 |
5-methyl-1,3-dihydro-2,1-benzoxazol-3-one 関連文献
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
5-methyl-1,3-dihydro-2,1-benzoxazol-3-oneに関する追加情報
5-Methyl-1,3-Dihydro-2,1-Benzoxazol-3-One (CAS No. 344779-35-7): An Overview of Its Properties and Applications
5-Methyl-1,3-dihydro-2,1-benzoxazol-3-one (CAS No. 344779-35-7) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of benzoxazoles, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The chemical structure of 5-methyl-1,3-dihydro-2,1-benzoxazol-3-one is characterized by a benzene ring fused with an oxazole ring, with a methyl group substituent at the 5-position. This specific arrangement of functional groups contributes to its stability and reactivity, making it a valuable candidate for various chemical and biological applications.
Recent studies have highlighted the potential of 5-methyl-1,3-dihydro-2,1-benzoxazol-3-one in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammatory diseases.
In addition to its anti-inflammatory properties, 5-methyl-1,3-dihydro-2,1-benzoxazol-3-one has also shown promising results in antimicrobial studies. A study conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that this compound has significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell death. These findings suggest that 5-methyl-1,3-dihydro-2,1-benzoxazol-3-one could be further developed as an alternative to existing antibiotics.
The anticancer potential of 5-methyl-1,3-dihydro-2,1-benzoxazol-3-one has also been explored. A study published in the Cancer Research journal in 2021 reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The researchers found that the compound induces apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression. These results indicate that 5-methyl-1,3-dihydro-2,1-benzoxazol-3-one may have potential as a novel anticancer agent.
The synthesis of 5-methyl-1,3-dihydro-2,1-benzoxazol-3-one has been well-documented in the literature. One common method involves the cyclization of an appropriate arylamine with an ester or acid chloride under acidic conditions. This reaction typically proceeds via an intramolecular nucleophilic substitution mechanism, leading to the formation of the benzoxazole ring. The methyl group can be introduced at various stages of the synthesis through alkylation reactions or by starting with a methyl-substituted arylamine.
In terms of physicochemical properties, 5-methyl-1,3-dihydro-2,1-benzoxazol-3-one is a white crystalline solid with a melting point ranging from 180°C to 182°C. It is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but has limited solubility in water. These properties make it suitable for use in various formulations and delivery systems.
The safety profile of 5-methyl-1,3-dihydro-2,1-benzoxazol-3-one has been evaluated through several toxicity studies. In vitro cytotoxicity assays have shown that this compound is generally well-tolerated at therapeutic concentrations. However, higher doses may cause some cytotoxic effects in non-target cells. In vivo studies have also demonstrated low toxicity when administered orally or intraperitoneally to animal models.
In conclusion, 5-methyl-1,3-dihydro-2,1-benzoxazol-3-one (CAS No. 344779-35-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further development as a therapeutic agent for various diseases. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for clinical use.
344779-35-7 (5-methyl-1,3-dihydro-2,1-benzoxazol-3-one) 関連製品
- 2680711-96-8(3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid)
- 2172044-55-0(2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-3-yl}-N-methylformamido)acetic acid)
- 35458-34-5(3-Chloro-4-hydroxy-5-methylbenzoic acid)
- 2171150-61-9(5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopyridine-3-carboxylic acid)
- 2386109-59-5(methyl 4-aminopent-2-ynoate)
- 932527-56-5(3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole)
- 84797-37-5(3-{imidazo1,2-apyridin-3-yl}propanoic acid)
- 1235439-36-7(1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride)
- 2567503-40-4(4-1-(1H-1,2,3,4-tetrazol-5-yl)butan-2-ylaniline)
- 85661-09-2(O-2-(4-chlorophenyl)ethylhydroxylamine)



